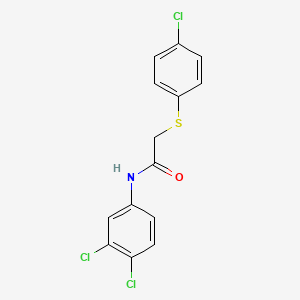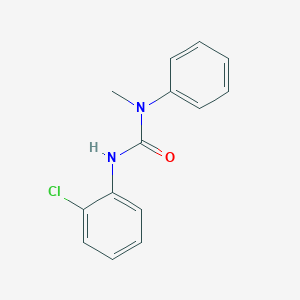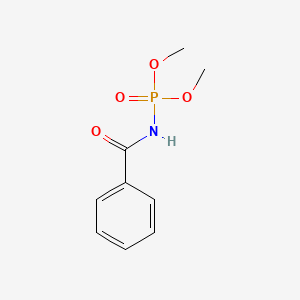![molecular formula C31H46O B11958408 1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)
1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core substituted with a methyl group and an octadecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-methylbiphenyl with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative with a methyl group.
4-Methyldiphenyl: Another biphenyl derivative with similar structural features.
4-Phenyltoluene: A related compound with a phenyl and toluene moiety.
Uniqueness
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone is unique due to the presence of the long octadecanone chain, which imparts distinct physical and chemical properties compared to simpler biphenyl derivatives.
Properties
Molecular Formula |
C31H46O |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]octadecan-1-one |
InChI |
InChI=1S/C31H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31(32)30-25-23-29(24-26-30)28-21-19-27(2)20-22-28/h19-26H,3-18H2,1-2H3 |
InChI Key |
XRXSLWSINBVLFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)



![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)




![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)


